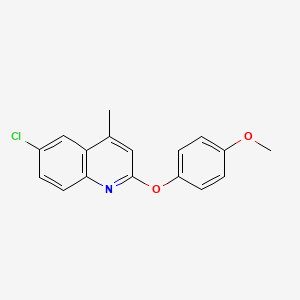![molecular formula C8H4ClNO3 B3037522 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid CAS No. 478148-53-7](/img/structure/B3037522.png)
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid consists of a furan ring and a pyridine ring. The molecular weight is 197.57 g/mol .Physical And Chemical Properties Analysis
This compound is a solid that is soluble in most organic solvents, such as methanol, ethanol, and acetonitrile. It has a melting point of 325-328°C and a boiling point of 402°C at 760 mmHg. It is relatively stable under normal conditions, and it does not decompose or undergo any significant changes upon exposure to air, light, or moisture.Aplicaciones Científicas De Investigación
Synthesis and Coordination Reactions
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid is utilized in the synthesis of various complex chemical structures. Mojumdar, Šimon, and Krutošíková (2009) explored its use in creating benzofuro[3,2-c]pyridine and its coordination reactions. This compound was pivotal in forming complexes with high thermal stability, indicating its potential in developing materials with specific thermal properties (Mojumdar, Šimon, & Krutošíková, 2009).
Antibacterial Properties
Research by Görlitzer, Kramer, and Boyle (2000) demonstrated the antibacterial activity of derivatives of this compound. They synthesized various compounds from potassium 3-amino-[1]benzofuran-2-carboxylate and found that these derivatives showed promising antibacterial activity against various bacteria strains, including Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium (Görlitzer, Kramer, & Boyle, 2000).
Extraction and Separation Processes
The compound is also significant in extraction and separation processes. Kumar and Babu (2009) studied the extraction of pyridine-3-carboxylic acid using different diluents, demonstrating the relevance of such chemical structures in refining and purifying chemical substances in various industries (Kumar & Babu, 2009).
Hydrogen Bonding Studies
Langner and Zundel (1995) conducted a study on carboxylic acid–pyridine systems, including compounds similar to this compound. Their work offers insights into the behavior of hydrogen bonds in these compounds, which is crucial for understanding their reactivity and interaction with other molecules (Langner & Zundel, 1995).
Crystal Structure Analysis
Studies also extend to crystallography, where the crystal structure of similar compounds provides valuable information on molecular interactions and stability. Wang and Feng (2010) discussed the crystal structure of a related compound, highlighting the importance of such studies in understanding the physical properties of these chemicals (Wang & Feng, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that pyridine derivatives can interact with various enzymes and receptors . The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .
Mode of Action
Pharmacokinetics
The compound’s predicted properties include a density of 16±01 g/cm3, a boiling point of 3934±370 °C at 760 mmHg, and a logP of 144 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Pyridine derivatives have been associated with various biological activities .
Propiedades
IUPAC Name |
7-chlorofuro[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-7-6-4(1-2-13-6)3-5(10-7)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZUYPPAYUOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(N=C(C=C21)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3037442.png)
![2-(4-Chlorophenyl)-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3037443.png)
![1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B3037444.png)
![2-{[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3037445.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037446.png)
![3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3037448.png)



![(E)-4-[2-(3,4-difluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B3037455.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B3037456.png)
![2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile](/img/structure/B3037460.png)
![4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3037461.png)
![3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3037462.png)